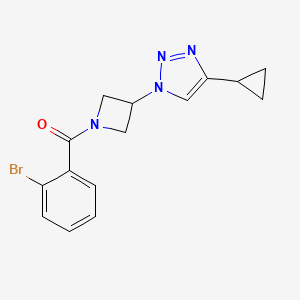
1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. The compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The compound acts as a selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. The 5-HT7 receptor is involved in the regulation of various physiological processes such as mood, cognition, and sleep. By blocking the activity of the 5-HT7 receptor, 1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine modulates the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine exhibits antidepressant and anxiolytic effects in various animal models. The compound has also been shown to improve cognitive function and memory in rodents. Additionally, the compound has been investigated for its potential neuroprotective effects in neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine is its high selectivity for the 5-HT7 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of the compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine. One possible direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Another direction is to explore its potential use in the treatment of mood and anxiety disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine involves the reaction of 6-chloronicotinic acid with benzylamine and propylpiperazine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The reaction mixture is then purified by column chromatography to obtain the desired product.
Applications De Recherche Scientifique
1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in various animal models. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
(4-benzyl-3-propylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-2-6-18-15-24(20(25)17-9-10-19(21)22-13-17)12-11-23(18)14-16-7-4-3-5-8-16/h3-5,7-10,13,18H,2,6,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRXMESLSUEWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(6-chloropyridine-3-carbonyl)-2-propylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide](/img/structure/B2572551.png)



![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylthiophene-2-carboxylic acid](/img/structure/B2572555.png)
![N-(2,3-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2572556.png)



![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B2572565.png)
![N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2572566.png)
